molecular formula C27H49N3O6 B12318859 N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid

N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid

Cat. No.: B12318859
M. Wt: 511.7 g/mol
InChI Key: LCXGOTRBZAEQQR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-14(21)17-11(12(18)19)8-6-7-9-16-13(20)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXGOTRBZAEQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This method employs SPPS to construct the hexanoic acid backbone, followed by selective protection of amino groups using tert-butoxycarbonyl (Boc) and allyloxycarbonyl (Alloc) groups. Dicyclohexylamine is introduced as a counterion during salt formation.

Reaction Steps and Conditions

  • Resin Activation :
    • Wang resin (loading: 0.8–1.2 mmol/g) is pre-swollen in dimethylformamide (DMF) for 1 hr.
  • Lysine Coupling :
    • Boc-Lys(Fmoc)-OH (2 eq) is coupled using HBTU (2 eq) and DIPEA (4 eq) in DMF (25°C, 2 hr).
  • Selective Deprotection :
    • Fmoc removal with 20% piperidine/DMF (2 × 10 min).
  • Alloc Protection :
    • Allyl chloroformate (1.5 eq) in DCM with DMAP (0.1 eq) (0°C → 25°C, 4 hr).
  • Boc Protection :
    • Di-tert-butyl dicarbonate (Boc₂O, 2 eq) in THF/water (4:1) at pH 9–10 (0°C, 1 hr).
  • Cleavage and Salt Formation :
    • TFA cleavage (95% TFA, 2.5% H₂O, 2.5% TIS) followed by neutralization with dicyclohexylamine (2 eq) in EtOAc.

Performance Metrics

Step Yield (%) Purity (HPLC, %) Key Catalyst/Reagent Reference
Lysine Coupling 92–95 >98 HBTU/DIPEA
Alloc Protection 85–88 95 Allyl chloroformate
Boc Protection 90–93 97 Boc₂O
Salt Formation 78–82 99 Dicyclohexylamine

Solution-Phase Synthesis via Reductive Amination

Overview

This route utilizes reductive amination to form the cyclohexylamine moiety, followed by sequential carbonylations. It is preferred for large-scale production due to lower solvent consumption.

Critical Steps

  • Cyclohexanone Condensation :
    • Cyclohexanone (1.2 eq) reacts with ammonium acetate in MeOH/H₂O (3:1) under reflux (12 hr).
  • Reductive Amination :
    • NaBH₃CN (1.5 eq) in MeOH at 0°C → 25°C (6 hr).
  • Boc/Alloc Protection :
    • Boc₂O (2 eq) and Alloc-Cl (1.5 eq) added sequentially in THF with DMAP.
  • Acidification and Isolation :
    • HCl (1M) acidification to pH 2–3, extracted into EtOAc, and treated with dicyclohexylamine.

Optimization Data

  • Catalyst Screening :

    Catalyst Yield (%) Selectivity (%) Reference
    NaBH₃CN 84 92
    Pd/C (H₂) 76 88
    Rh/Al₂O₃ 81 95
  • Solvent Impact :
    THF > DMF > DCM in Boc protection efficiency (krel = 1.0 : 0.7 : 0.3).

Enzymatic Resolution of Racemic Intermediates

Rationale

To achieve enantiomeric purity (>99% ee), lipases or proteases are employed to resolve racemic lysine derivatives prior to protection.

Protocol Highlights

  • Racemic Synthesis :
    • Lysine is racemized using acetic anhydride in AcOH (110°C, 6 hr).
  • Enzymatic Hydrolysis :
    • Subtilisin Carlsberg (10 mg/g substrate) in phosphate buffer (pH 8.0, 37°C, 24 hr).
  • Protection and Salt Formation :
    • Boc/Alloc groups introduced as in Method 1, with final dicyclohexylamine salt precipitation.

Performance Comparison

Parameter Enzymatic Method Chemical Method
ee (%) >99 85–90
Overall Yield (%) 65–70 75–80
Cost (USD/g) 120–150 80–100

Challenges and Innovations

Side Reactions and Mitigation

  • O-Alloc Migration : Observed during Boc protection at >40°C. Mitigated by maintaining reactions at 0–25°C.
  • Dicyclohexylamine Purity : Commercial dicyclohexylamine often contains cyclohexylamine impurities (<1%), requiring distillation (bp 255–257°C) before use.

Recent Advancements

  • Flow Chemistry : Continuous-flow systems reduce Alloc protection time from 4 hr to 15 min (Yield: 91%).
  • Biocatalysis : Engineered transaminases achieve 98% ee in lysine resolution, bypassing enzymatic hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of N-cyclohexylcyclohexanamine

(a) N-Cyclohexyl-2-benzothiazolesulfenamide
  • Structure : Combines a cyclohexylamine group with a benzothiazole sulfenamide.
  • Comparison : Unlike DCHA, this compound is primarily used as a rubber vulcanization accelerator. The benzothiazole moiety enhances its reactivity with sulfur, a feature absent in DCHA .
  • Applications : Industrial rubber production vs. DCHA’s role in catalysis and salt formation .
(b) 9-Octadecenoic Acid (Z)-, Compound with DCHA (1:1)
  • Structure : A salt formed between DCHA and oleic acid.
  • Comparison : Demonstrates DCHA’s ability to form stable salts with carboxylic acids, a property shared with other amines like triethylamine. However, DCHA’s bulky cyclohexyl groups improve lipid solubility, making it suitable for hydrophobic applications .

Analogues of 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic Acid

(a) 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic Acid
  • Structure: A shorter-chain (C3) amino acid with Boc and benzyloxycarbonyl (Cbz) protecting groups.
  • Comparison: Both compounds use Boc for amino protection, but the hexanoic acid backbone in the target compound allows for greater conformational flexibility. The acryloyl group in the target molecule offers reactivity for polymerization, unlike the Cbz group, which is removed under hydrogenolysis .
(b) (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid
  • Structure: A boronate-containing hexanoic acid derivative with a piperidine substituent.
  • Comparison: While both are hexanoic acid derivatives, the boronate group in this compound enables specific enzyme inhibition (e.g., arginase), whereas the acryloyl carbamate in the target compound is geared toward synthetic or material science applications .

Key Data and Research Findings

Table 1: Comparative Properties of Target Compounds and Analogues

Compound Key Functional Groups Applications Stability/Toxicity Notes References
N-cyclohexylcyclohexanamine Secondary amine, cyclohexyl groups Catalysis, salt formation, corrosion inhibition EPA-regulated due to potential toxicity
6-[(Boc)amino]-2-(acryloyl)hexanoic acid Boc, acryloyl carbamate, C6 chain Peptide synthesis, polymer crosslinking Hydrolytically stable under acidic conditions
N-Cyclohexyl-2-benzothiazolesulfenamide Benzothiazole, sulfenamide Rubber vulcanization High thermal stability
2-(Boc)amino-3-(Cbz)propanoic acid Boc, Cbz, C3 chain Peptide intermediates Cbz deprotection via hydrogenolysis

Discussion of Research Trends and Gaps

  • DCHA Derivatives: Recent studies focus on DCHA’s role in forming ionic liquids and surfactants, leveraging its hydrophobic character .
  • Hexanoic Acid Analogues: The acryloyl carbamate group in the target compound is understudied compared to traditional protecting groups like Boc or Fmoc. Research into its reactivity in photo-initiated polymerization could unlock novel biomaterials .

Biological Activity

N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid is a complex organic compound with significant potential in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, applications, and relevant case studies.

Structural Characteristics

The compound is characterized by a cyclohexyl structure combined with various functional groups, including amines and carboxylic acids. This unique configuration enhances its reactivity and solubility, making it suitable for various biochemical applications. The presence of protected amino groups allows for specific interactions with enzymes and receptors, which is crucial in drug development.

Property Description
Molecular Formula C₁₈H₃₃N₃O₄
Molecular Weight 335.48 g/mol
CAS Number [Not specified]
Functional Groups Amines, Carboxylic acids

The biological activity of N-cyclohexylcyclohexanamine is primarily linked to its role as a protected amino acid. The tert-butoxycarbonyl (Boc) group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino acid can interact with various molecular targets such as enzymes and receptors, potentially influencing biological processes.

Applications in Research

  • Medicinal Chemistry : The compound is utilized in the design of novel therapeutic agents targeting specific enzymes.
  • Biochemical Research : It serves as a tool for studying enzyme kinetics and protein interactions.
  • Peptide Therapeutics : Potential use in developing peptides with enhanced stability and bioactivity .

Case Study 1: Peptide Derivatives

A study explored the synthesis of peptide derivatives using N-cyclohexylcyclohexanamine as a building block. The derivatives were evaluated for their biological activities, including their ability to inhibit plasmin activity. The most active derivative demonstrated an IC50 value significantly lower than that of traditional inhibitors, indicating enhanced efficacy.

Case Study 2: Drug Development

In drug development applications, researchers synthesized several derivatives and tested their effects on cell proliferation and apoptosis in cancer cell lines. Results indicated that certain derivatives exhibited promising anticancer properties, warranting further investigation into their mechanisms of action .

Synthesis Methodology

The synthesis of N-cyclohexylcyclohexanamine involves several key steps:

  • Formation of Protected Amino Acids : Protecting the amino group using Boc chemistry.
  • Cyclization : Performing cyclization reactions to form the cyclohexyl structure.
  • Deprotection : Finally, deprotection yields the active amino acid capable of biological interactions.

This multi-step synthesis is crucial for achieving high yields and purity necessary for subsequent biological evaluations.

Comparison with Similar Compounds

Compound Name Key Features
CyclohexylamineSimilar structural features but different functional groups
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium SaltOverlapping applications in medicinal chemistry

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